3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl 3-[[(2S)-2-aminopropanoyl]-ethylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-3-20(16(21)13(2)18)15-9-10-19(11-15)17(22)23-12-14-7-5-4-6-8-14/h4-8,13,15H,3,9-12,18H2,1-2H3/t13-,15?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMAWUIRMVOMKZ-CFMCSPIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)[C@H](C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H25N3O3
- CAS Number : 919108-51-3
- Molecular Weight : 319.404 g/mol
- Structure : The compound features a pyrrolidine ring substituted with an amino acid moiety, which contributes to its biological activity.
Medicinal Chemistry
The compound is being investigated for its role as a potential therapeutic agent due to its structural similarity to naturally occurring amino acids. Its applications include:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can exhibit cytotoxic effects against various cancer cell lines. Research has indicated that modifications to the amino acid structure can enhance selectivity and potency against tumor cells .
- Neuroprotective Effects : Some studies have pointed toward the neuroprotective properties of similar compounds, suggesting that they may help mitigate neurodegenerative diseases by modulating neurotransmitter systems .
Biochemical Research
The compound serves as a valuable tool in biochemical research for the following reasons:
- Enzyme Inhibition Studies : The unique structure allows it to act as an inhibitor for specific enzymes involved in metabolic pathways. This is crucial for understanding enzyme kinetics and developing inhibitors for therapeutic purposes .
- Receptor Binding Studies : Research has shown that compounds with similar structures can interact with neurotransmitter receptors, providing insights into receptor-ligand interactions and their implications in pharmacology .
Pharmaceutical Development
In pharmaceutical contexts, this compound is explored for:
- Drug Formulation : Its ester form may improve solubility and bioavailability of active pharmaceutical ingredients (APIs). This property is particularly beneficial in designing oral formulations where absorption is critical .
- Prodrug Strategies : The benzyl ester may function as a prodrug, enhancing the delivery of the active drug through metabolic conversion once administered. This approach can optimize therapeutic outcomes while minimizing side effects .
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the anticancer properties of various pyrrolidine derivatives, including our compound of interest. The results demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Neuroprotection
In a neurobiology study published in the Journal of Neurochemistry, researchers investigated the neuroprotective effects of several amino acid derivatives. The findings suggested that compounds similar to 3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester could reduce oxidative stress markers in neuronal cultures.
Case Study 3: Enzyme Inhibition
Research published in the Journal of Medicinal Chemistry explored the enzyme inhibition potential of various pyrrolidine derivatives. The study highlighted that certain modifications to the amino acid structure could enhance enzyme selectivity, making them promising candidates for drug development targeting specific metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations in Pyrrolidine Benzyl Esters
Structural Isomers and Enantiomers
(S)-3-Bromo-pyrrolidine-1-carboxylic acid benzyl ester (CAS 1353995-89-7): Structure: Bromine substituent at position 3 instead of the amino-propionyl-ethyl-amine group. Use: Intermediate in Suzuki coupling reactions . Comparison: The bromine atom offers a site for cross-coupling reactions, whereas the target compound’s amine group enables nucleophilic reactivity or salt formation.
(R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (CAS 917357-85-8): Structure: Hydroxyethyl-methyl-amino substituent at position 3. Comparison: The hydroxyl group may improve water solubility, contrasting with the target compound’s primary amine, which could enhance basicity .
Piperidine vs. Pyrrolidine Core
Example :
- (R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS 1401667-08-0): Molecular Weight: 347.45 g/mol (vs. 319.40 for the target compound). Structure: Six-membered piperidine ring with isopropyl-amino substitution. Impact: The larger piperidine core may alter conformational flexibility and binding pocket compatibility compared to pyrrolidine derivatives .
Ester Group Modifications
tert-Butyl Esters: Example: 2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 925154-91-2). Comparison: The tert-butyl group enhances steric protection of the ester, improving metabolic stability but reducing solubility compared to the benzyl ester .
Ethyl Esters :
Physicochemical Properties
| Property | Target Compound | Piperidine Analog | Bromo Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 319.40 | 347.45 | 299.15 |
| Predicted Density (g/cm³) | - | 1.14 | - |
| Boiling Point (°C) | - | 499.8 | - |
Key Insight : Lower molecular weight of the target compound may improve diffusion across biological membranes compared to the piperidine analog.
Preparation Methods
Reaction Optimization
Key parameters influencing yield include:
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Solvent polarity : Non-polar solvents (e.g., DCM) minimize side reactions.
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Stoichiometry : A 1.2:1 molar ratio of DCC to carboxylic acid ensures complete activation.
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Temperature : Reactions performed at 0–5°C reduce epimerization risks.
Post-reaction workup involves filtration to remove dicyclohexylurea (DCU) byproducts, followed by silica gel chromatography for purification.
Radical Addition for Pyrrolidine Functionalization
Radical-mediated C–N bond formation enables precise functionalization of the pyrrolidine ring. A method adapted from tubuvaline synthesis employs β-benzyloxy hydrazones as radical acceptors, leveraging Mn-mediated hydrogen atom transfer (HAT) for stereoselective amination.
Hydrazone Preparation and Radical Initiation
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Hydrazone synthesis : Condensation of pyrrolidine-1-carbaldehyde with enantiopure N-aminooxazolidinone derivatives yields chiral hydrazones.
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Radical generation : Mn(dpm)₃ (dpm = dipivaloylmethanate) under 450 nm light generates ethylaminyl radicals, which add to the hydrazone with >10:1 diastereoselectivity.
Table 1 : Radical Addition Conditions and Outcomes
| Parameter | Value | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|
| Radical initiator | Mn(dpm)₃, hv (450 nm) | 65 | 12:1 |
| Temperature | −20°C | 58 | 9:1 |
| Solvent | Toluene | 72 | 15:1 |
Continuous Flow Synthesis for Scalability
Industrial-scale production employs continuous flow reactors to enhance heat/mass transfer and reduce reaction times. A representative protocol involves:
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Step 1 : Continuous Steglich esterification in a microreactor (residence time: 5 min, 25°C).
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Step 2 : In-line filtration to remove DCU.
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Step 3 : Radical amination in a packed-bed reactor with immobilized Mn catalyst.
This approach achieves 89% yield with 99.5% purity, outperforming batch methods by reducing side product formation.
Protecting Group Strategies
Benzyl and Pivaloyl Groups
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Benzyl esters : Introduced via Steglich conditions; removed using SnCl₄ in refluxing DCM (85–90% recovery).
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Pivaloyl oxymethyl (POM) : Protects alcohol intermediates during oxidation steps; cleaved with K₂CO₃/MeOH.
Challenges : Late-stage debenzylation of tetrapeptide analogs risks decomposition, necessitating SnCl₄’s mild Lewis acidity.
Stereochemical Control and Analysis
Mosher Ester Analysis
The (S)-configuration of the 2-amino-propionyl group is verified via Mosher ester derivatization :
-
React the free alcohol with (S)-Mosher’s acid chloride.
Example : For intermediate (R)-19 , Mosher ester S1 showed Δδ = 0.12 ppm for Cα-H, confirming the (R)-configuration.
Chiral Chromatography
Preparative HPLC with Chiralpak AD-H columns resolves enantiomers (ee >98%), critical for pharmaceutical applications.
Case Study: Synthesis of Tubuvaline Analogs
A related compound, N-TFA-O-benzyltubuvaline methyl ester (10 ), illustrates analogous steps:
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Swern oxidation to convert alcohols to aldehydes.
This route achieves 45% yield over eight steps, highlighting transferable strategies for the target compound.
Challenges and Mitigation
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester with high stereochemical purity?
- Methodological Answer : Begin with a Boc-protected pyrrolidine scaffold (e.g., N-Boc-L-homophenylalanine derivatives) to ensure stereochemical control during coupling reactions. Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the (S)-2-aminopropionyl-ethyl-amino moiety. Benzyl ester protection of the carboxylic acid group is critical to prevent side reactions during amide bond formation. Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures removal of diastereomeric impurities .
Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Confirm the benzyl ester group via aromatic proton signals (δ 7.2–7.4 ppm) and the pyrrolidine ring protons (δ 3.0–4.0 ppm). The (S)-2-aminopropionyl moiety will show α-proton doublets (δ 4.1–4.3 ppm) and NH signals (δ 6.8–7.0 ppm).
- HRMS : Validate the molecular formula (e.g., C₁₈H₂₅N₃O₄) with a mass error < 2 ppm.
- HPLC : Use a chiral column (e.g., Chiralpak AD-H) to confirm enantiomeric excess (>98%) .
Advanced Research Questions
Q. What experimental design considerations are critical for studying this compound’s role as a cysteine protease inhibitor?
- Methodological Answer :
- Enzyme Assays : Use fluorogenic substrates (e.g., Z-Phe-Arg-AMC) to measure inhibition kinetics (IC₅₀) in buffer systems mimicking physiological pH (6.5–7.5). Include positive controls (e.g., E-64) to validate assay conditions.
- Structural Analysis : Perform X-ray crystallography or molecular docking to map interactions between the pyrrolidine core and the protease’s active site (e.g., cathepsin B). Prioritize resolving stereospecific hydrogen bonds with catalytic cysteine residues .
Q. How can researchers resolve contradictions between NMR and computational data regarding the compound’s conformational flexibility?
- Methodological Answer :
- Dynamic NMR : Perform variable-temperature NMR (e.g., 25–60°C) to detect restricted rotation in the ethyl-amino linker.
- DFT Calculations : Optimize molecular geometries at the B3LYP/6-31G(d) level to model low-energy conformers. Compare computed chemical shifts with experimental NMR data to identify dominant conformations .
Q. What strategies mitigate side reactions during the deprotection of the benzyl ester group in complex derivatives?
- Methodological Answer :
- Catalytic Hydrogenation : Use Pd/C (10% w/w) under H₂ (1–3 atm) in ethanol/THF (1:1). Monitor reaction progress via TLC to avoid over-reduction of the pyrrolidine ring.
- Acidolysis : For acid-stable intermediates, employ TFA/DCM (1:4) at 0°C to cleave the benzyl ester without racemization .
Data Contradiction Analysis
Q. Why might HPLC purity assays and NMR integration data disagree for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
